Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phe
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H31NO6 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C30H31NO6/c1-30(2,3)37-27(32)17-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34) |
InChI Key |
SHGRYGUUIUHNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Transformations of Fmoc Dl 4 2 Tert Butoxy 2 Oxoethyl Phenylalanine and Analogues
Advanced Strategies for N-alpha-(9-Fluorenylmethyloxycarbonyl) Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a fundamental amine protecting group in solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and its lability towards bases, typically piperidine (B6355638). nih.govresearchgate.net This characteristic allows for the selective deprotection of the N-terminal amine without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin. nih.gov
Optimization of Fmoc Introduction Protocols for Racemic and Enantiopure Phenylalanine Scaffolds
The introduction of the Fmoc group onto the alpha-amino function of phenylalanine scaffolds, whether racemic (DL) or enantiopure (L or D), is typically achieved by reacting the amino acid with an activated Fmoc derivative. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.govnih.gov
Standard protocols often employ Schotten-Baumann conditions, where the amino acid is dissolved in an aqueous basic solution, such as sodium bicarbonate or sodium carbonate, and treated with Fmoc-Cl or Fmoc-OSu dissolved in an organic solvent like dioxane or DMF. orgsyn.org While effective, the use of Fmoc-Cl can sometimes lead to the formation of dipeptide impurities (e.g., Fmoc-Phe-Phe-OH) due to the in-situ activation of the newly formed Fmoc-amino acid. medchemexpress.com The use of Fmoc-OSu is often preferred as it is more stable and generally results in cleaner reactions with fewer side products. nih.govorgsyn.org
Optimization of these protocols involves careful control of pH, temperature, and stoichiometry. For instance, maintaining the pH in the range of 9.0-11.4 has been shown to improve derivatization efficiency. researchgate.netlookchem.com The molar ratio of the Fmoc reagent to the amino acid is also critical; an excess of the Fmoc reagent ensures complete protection but can lead to the formation of by-products if not controlled. researchgate.net The addition of trimethylchlorosilane (TMS-Cl) has been reported to significantly reduce dipeptide formation when using Fmoc-Cl. medchemexpress.com
| Protective Reagent | Yield (after crystallization) | Product Mole Fraction (%) | Key Observations |
|---|---|---|---|
| Fmoc-Cl | 74.9% | 97.66% | High yield but contains di- and tripeptide impurities. medchemexpress.com |
| Fmoc-Cl + TMS-Cl | 82.1% | 99.35% | Addition of TMS-Cl significantly reduces dipeptide formation. medchemexpress.com |
| Fmoc-N3 | 56.6% | 99.57% | Good purity but generates explosive HN3; lower yield. medchemexpress.com |
| Fmoc-OSu | 84.6% | 99.99% | Excellent purity and high yield; often the preferred method. medchemexpress.com |
Anhydrous and Aqueous System Considerations in Fmoc Protection
The choice between anhydrous and aqueous systems for Fmoc protection depends on the solubility of the amino acid substrate and the desired reaction kinetics.
Aqueous Systems: As mentioned, the classic Schotten-Baumann reaction is performed in a biphasic aqueous-organic system. orgsyn.org This is particularly advantageous for the protection of free amino acids, which are readily soluble in aqueous bases. Recent green chemistry initiatives have explored performing the entire reaction in aqueous media, which is environmentally benign and effective for a range of amines and amino acids. rsc.org These systems typically involve heating a mixture of the amino acid and Fmoc-Cl in water, followed by acidification to precipitate the product. rsc.org
Anhydrous Systems: For amino acid esters or other derivatives that are sensitive to water or have poor solubility in aqueous media, anhydrous conditions are preferred. These reactions are typically carried out in organic solvents like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF) with an organic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the HCl generated when using Fmoc-Cl. orgsyn.orgacs.org Anhydrous conditions can offer better control over the reaction and prevent hydrolysis of the Fmoc-Cl reagent, which can be a competing side reaction in aqueous systems. researchgate.netthieme.de
Stereochemical Control and Racemization Mitigation in Fmoc Amino Acid Synthesis
Maintaining the stereochemical integrity of the chiral center (the alpha-carbon) is paramount when synthesizing enantiopure Fmoc-amino acids. Racemization, the conversion of an enantiopure compound into a mixture of enantiomers, can occur under certain conditions, particularly those involving activation of the carboxyl group in the presence of a base.
During the Fmoc protection step itself, racemization is generally low, as the carboxyl group is not activated. However, subsequent steps in peptide synthesis, especially the coupling of an Fmoc-amino acid to a growing peptide chain, are where racemization is a more significant concern. nih.gov The activation of the Fmoc-amino acid can lead to the formation of a symmetric oxazolone (B7731731) intermediate, which can be deprotonated and reprotonated to yield a racemic mixture. asianpubs.org
While phenylalanine is generally considered to be less prone to racemization compared to amino acids like histidine or cysteine, the risk is not negligible, especially under harsh coupling conditions or during prolonged exposure to bases. nih.govmdpi.com Studies on the related amino acid phenylglycine have shown that racemization can be significant and occurs primarily during the base-catalyzed coupling step, and to a lesser extent, during the Fmoc deprotection step. mdpi.com To mitigate this, the choice of coupling reagents and bases is crucial. Using less basic activators like N-methylmorpholine (NMM) instead of stronger bases can help limit epimerization. mdpi.com
Regioselective Introduction and Protection of the Side Chain Carboxylic Acid: The tert-Butyl Ester Group
The tert-butyl (tBu) group is an ideal protecting group for the side-chain carboxylic acid in this context. It is stable to the basic conditions used for Fmoc group removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support. This orthogonality is the foundation of the widely used Fmoc/tBu strategy in SPPS.
Synthetic Routes to the 2-(tert-butoxy)-2-oxoethyl Phenyl Moiety
The synthesis of the core structure, 4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, is a key challenge. This non-canonical amino acid is not commercially available as a simple building block and must be synthesized. Plausible synthetic strategies can be adapted from established methodologies for the functionalization of aromatic rings and amino acids.
One viable approach involves the alkylation of a suitable phenylalanine precursor. For example, starting with a protected 4-halophenylalanine derivative, such as N-Boc-4-iodophenylalanine methyl ester, a palladium-catalyzed cross-coupling reaction could be employed. Reactions like the Suzuki or Stille coupling allow for the introduction of various functional groups onto the phenyl ring. A more direct route would be the alkylation of a metalated phenylalanine derivative with tert-butyl bromoacetate (B1195939). Tert-butyl bromoacetate is a common and effective alkylating agent for introducing the tert-butoxycarbonylmethyl group onto nucleophiles.
Alternatively, a route analogous to the O-alkylation of tyrosine can be envisioned. This would involve the C-alkylation of a protected phenylalanine derivative. For instance, a protected 4-(hydroxymethyl)phenylalanine could be converted to a 4-(bromomethyl)phenylalanine derivative, which could then undergo nucleophilic substitution with the enolate of tert-butyl acetate (B1210297) or a related reagent. asianpubs.org A reported synthesis of the similar compound Nα-Fmoc-L-4-[di-(tert-butyl)phosphonomethyl]phenylalanine involved the racemization-free nucleophilic substitution of a protected 4-bromomethylphenylalanine with lithium di-tert-butyl phosphite, demonstrating the feasibility of this approach. asianpubs.org
| Strategy | Key Precursor | Key Reagent(s) | Reaction Type |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Protected 4-halophenylalanine | Organoboron or organotin reagent, Pd catalyst | Suzuki, Stille, etc. |
| Direct Alkylation | Protected 4-lithiated phenylalanine | tert-Butyl bromoacetate | Nucleophilic substitution |
| Nucleophilic Substitution on Side Chain | Protected 4-(bromomethyl)phenylalanine | Enolate of tert-butyl acetate | SN2 reaction asianpubs.org |
Orthogonal Protecting Group Strategies in Multi-functionalized Amino Acids
The combination of the base-labile Fmoc group on the α-amine and the acid-labile tert-butyl group on the side-chain carboxylate is a classic example of an orthogonal protection strategy. This allows for the selective removal of one group in the presence of the other, which is essential for controlled, stepwise synthesis.
In the context of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, this orthogonality enables several synthetic possibilities:
Peptide Elongation: The Fmoc group can be removed with piperidine to elongate the peptide chain from the N-terminus, while the tert-butyl ester on the side chain remains intact.
Side-Chain Modification: After peptide synthesis, the tert-butyl group can be selectively removed under acidic conditions (that are milder than the final cleavage conditions) to unmask the side-chain carboxylic acid. This free acid can then be used as a handle for conjugation, cyclization, or other modifications while the peptide is still attached to the solid support or after cleavage.
This strategy is crucial for creating complex peptide architectures such as branched peptides, cyclic peptides, and peptide-drug conjugates. The careful selection of protecting groups with distinct chemical labilities is what makes the synthesis of such intricate molecules possible.
Diversification of Synthetic Approaches for Fmoc-Phenylalanine Derivatives
The versatility of the phenylalanine scaffold has driven extensive research into novel synthetic methodologies aimed at diversifying its structure for various applications in chemistry and materials science. These approaches move beyond simple peptide coupling and focus on creating complex architectures and functionalities. Key strategies include leveraging the efficiency of multi-component reactions, employing chemo-selective transformations for side-chain modifications, and developing entirely new derivatives and modified scaffolds with unique properties.
Multi-component Reactions (e.g., Ugi Chemistry) in the Synthesis of Advanced Intermediates
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. numberanalytics.comebrary.netnih.gov This approach offers significant advantages, including increased efficiency, reduced reaction times, and improved atom economy over traditional stepwise syntheses. numberanalytics.com
Among the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), first reported by Ivar Karl Ugi in 1959. wikipedia.org The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide or α-acylamino amide. wikipedia.orgrsc.org This reaction is particularly valuable in generating peptide-like structures and has been widely used to create diverse libraries of complex molecules. wikipedia.orgdntb.gov.ua The reaction is generally exothermic and can be completed within minutes, often proceeding with high yields without the need for a catalyst. wikipedia.org
The versatility of the Ugi reaction allows for the use of N-protected amino acids, such as Fmoc-phenylalanine derivatives, as the carboxylic acid component. This integration enables the synthesis of highly substituted peptide mimetics and advanced intermediates for constructing larger, complex scaffolds like 1,4-benzodiazepin-3-ones. nih.gov The Ugi-Deprotection-Cyclization (UDC) strategy is one such approach that utilizes N-Fmoc-amino acids to generate these important heterocyclic structures. nih.gov The combinatorial nature of the Ugi-4CR, where each of the four components can be varied, provides a powerful tool for creating structurally diverse polypeptoids and other polymers from amino acid derivatives. rsc.org
Table 1: The Ugi Four-Component Reaction (Ugi-4CR) for Peptide Mimetic Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Key Features |
|---|
Nucleophilic Displacement Reactions for Side Chain Elaboration
Nucleophilic displacement (or substitution) reactions are a fundamental tool for the chemical modification of amino acid side chains, enabling the introduction of diverse functional groups. In these reactions, a nucleophile attacks an electrophilic center, displacing a leaving group. nih.gov This strategy is crucial for elaborating the side chain of phenylalanine derivatives to create analogues with tailored properties.
A key application of this methodology is the introduction of bioorthogonal handles, such as azides, onto the phenyl ring. For instance, 4-azido-L-phenylalanine can be synthesized via an Ullman-type coupling, which involves the nucleophilic displacement of iodide on a protected 4-iodo-L-phenylalanine derivative with an azide (B81097) anion. nih.gov This reaction provides a scalable and cost-effective route to this versatile unnatural amino acid, which is widely used in photochemical applications and cycloaddition reactions. nih.gov
The reactivity of nucleophiles can be significantly influenced by their local microenvironment. Proximity-induced chemistry leverages this principle, where weak electrophiles become reactive only when brought into close proximity with nucleophilic residues on a protein or peptide. nih.gov While often discussed in the context of protein modification with residues like lysine (B10760008) or cysteine, the principles can be applied to the targeted modification of phenylalanine-containing sequences. Leaving groups such as halogens (F, Cl, Br) or p-fluorophenyl are typically inert under physiological conditions but can be displaced by a nearby nucleophile, facilitating site-specific elaboration. nih.gov
Table 2: Examples of Nucleophilic Displacement for Phenylalanine Side Chain Modification
| Phenylalanine Derivative | Nucleophile | Reaction Type | Product Feature | Reference |
|---|---|---|---|---|
| Protected 4-Iodo-L-phenylalanine | Sodium Azide (NaN₃) | Ullman-type Coupling (Cu(I)-catalyzed) | Phenyl azide group for bioorthogonal chemistry | nih.gov |
Development of Novel Derivatives and Modified Phenylalanine Scaffolds
The development of novel phenylalanine derivatives and modified scaffolds is a vibrant area of research, driven by the need for molecules with enhanced stability, unique structural properties, or specific biological activities. These efforts often focus on modifying the core structure of phenylalanine beyond simple side-chain functionalization.
One powerful technique for modifying the aromatic ring is palladium-catalyzed C-H functionalization. This method allows for the direct introduction of various substituents, including aryl, alkyl, and alkenyl groups, at the ortho-position of the phenyl ring in phenylalanine derivatives. researchgate.net This approach provides a practical route for creating a diverse array of modified phenylalanine scaffolds. researchgate.net
Another important class of modified scaffolds is the β-phenylalanine derivatives (β-PADs). These isomers of natural α-amino acids offer greater stability and can be recognized by biological systems, making them valuable in medicinal chemistry. nih.gov Synthetic access to β-PADs has been advanced through various methods, including biocatalytic pathways that offer high enantioselectivity. nih.gov
Biocatalysis also plays a key role in producing other phenylalanine analogues. Phenylalanine ammonia (B1221849) lyases (PALs), for example, can catalyze the reverse reaction of amination on various cinnamic acids. frontiersin.org This enzymatic approach provides a cost-efficient and sustainable method for synthesizing a range of substituted L-phenylalanine analogues, which can be performed in continuous flow systems to improve reaction times and conversion rates. frontiersin.org
Furthermore, Fmoc-protected phenylalanine derivatives have been utilized as building blocks for creating advanced materials. Cationic Fmoc-Phe derivatives can self-assemble into supramolecular hydrogels, a process that can be promoted by the addition of anionic amino acids like aspartate or glutamate. rsc.org These multi-component systems demonstrate how unfunctionalized amino acids can modify the emergent properties of the resulting materials. rsc.org Specific functionalization, such as the preparation of N-Fmoc 4-(2'-(di-tert-butylmalonyl))-L-phenylalanine, yields reagents useful for synthesizing potent ligands for signal transduction studies. researchgate.net
Table 3: Selected Approaches for Developing Novel Phenylalanine Derivatives and Scaffolds
| Methodology | Starting Material/Scaffold | Key Transformation | Resulting Derivative/Scaffold |
|---|---|---|---|
| Pd(II)-Catalyzed C-H Functionalization | Phenylalaninol | Ortho C-H arylation, alkylation, etc. | δ-C(sp2)-H functionalized phenylalaninol scaffolds. researchgate.net |
| Biocatalysis | Cinnamic Acids | Enzymatic amination using Phenylalanine Ammonia Lyase (PAL) | Substituted L-phenylalanine analogues. frontiersin.org |
| Asymmetric Synthesis | Benzaldehyde | Multi-step synthesis including biocatalysis | Enantiomerically pure (R)- and (S)-β-phenylalanine. nih.gov |
| Self-Assembly | Cationic Fmoc-Phe-DAP | Addition of anionic amino acids | Multi-component supramolecular hydrogels. rsc.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine | - |
| Phenylalanine | Phe, F |
| 4-azido-L-phenylalanine | - |
| 4-iodo-L-phenylalanine | - |
| Cinnamic acid | - |
| Aspartic acid | Asp, D |
| Glutamic acid | Glu, E |
| N-Fmoc 4-(2'-(di-tert-butylmalonyl))-L-phenylalanine | - |
| Cationic Fmoc-Phe diaminopropane (B31400) derivatives | Fmoc-Phe-DAP |
| Tyrosine | Tyr, Y |
| Lysine | Lys, K |
| Cysteine | Cys, C |
Applications in Peptide Chemistry, Peptidomimetics, and Chemical Biology
Integration within Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The use of non-canonical amino acids like Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine within this framework enables the introduction of unique functionalities and structural motifs into peptides.
Role of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine as a Building Block
In the context of Fmoc-based SPPS, this phenylalanine derivative acts as a key building block for introducing a side chain with a protected carboxylic acid. The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed at each cycle of peptide elongation using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). The tert-butyl ester on the side chain is a permanent protecting group that is stable to the conditions of Fmoc removal but can be cleaved under strongly acidic conditions, commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.
The incorporation of this building block allows for the synthesis of peptides with a site-specific negative charge at physiological pH once the tert-butyl group is removed. This can be crucial for modulating the solubility, metal-binding properties, or interaction of the peptide with biological targets. Furthermore, the protected carboxyl group on the side chain can serve as a handle for further chemical modifications either on the solid support or after cleavage.
Strategies for C-Terminal Attachment and Cleavage
The initial attachment of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine to the solid support is a critical step that dictates the C-terminal functionality of the final peptide. Several strategies can be employed:
Wang Resin: For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a common choice. The first amino acid is attached to the resin via an ester linkage, which is labile to strong acids like TFA.
Rink Amide Resin: To obtain a C-terminal amide, Rink Amide resin is utilized. The peptide is linked to the support through an acid-labile linker that releases the peptide as a C-terminal amide upon treatment with TFA.
2-Chlorotrityl Chloride Resin: This resin is particularly useful for the synthesis of protected peptide fragments. The linkage is highly acid-sensitive, allowing for the cleavage of the peptide with side-chain protecting groups largely intact using dilute acid solutions.
The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the tert-butyl ester of the modified phenylalanine, is typically achieved using a cocktail containing a strong acid, such as TFA, along with scavengers to prevent side reactions. The choice of scavengers depends on the amino acid composition of the peptide.
| Resin Type | C-Terminal Functionality | Cleavage Condition |
| Wang Resin | Carboxylic Acid | High concentration of TFA |
| Rink Amide Resin | Amide | High concentration of TFA |
| 2-Chlorotrityl Chloride Resin | Protected Carboxylic Acid | Dilute TFA in DCM |
Minimizing Epimerization in Stepwise Peptide Elongation
A significant challenge when using the DL-racemic form of this amino acid is the potential for epimerization at the alpha-carbon during peptide coupling steps. Epimerization can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have different biological activities. Several strategies are employed to minimize this side reaction:
Coupling Reagents: The choice of coupling reagent is crucial. Urnoium-based reagents like HBTU and HATU, when used with an additive such as HOBt or Oxyma, are effective in promoting rapid amide bond formation while suppressing epimerization. Carbodiimide-based reagents like DIC can also be used, often in the presence of an additive.
Reaction Conditions: Lowering the reaction temperature and minimizing the activation time of the carboxylic acid group can help to reduce the extent of epimerization. The use of non-polar solvents can also be beneficial in some cases.
Protecting Groups: The urethane-type Fmoc protecting group itself helps to suppress racemization during activation and coupling, as compared to other protecting group strategies.
Utility in Solution-Phase Peptide Synthesis (LPPS) for Complex Peptide Architectures
While SPPS is dominant for the synthesis of linear peptides, Liquid-Phase Peptide Synthesis (LPPS) remains a valuable technique, particularly for the synthesis of large quantities of peptides, cyclic peptides, and other complex architectures. In LPPS, Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine can be used as a building block in a similar fashion to SPPS, with the key difference being that all reactions are carried out in solution.
The presence of the tert-butyl protected side-chain carboxyl group allows for orthogonal protection strategies, where the side chain remains protected while the C-terminal and N-terminal groups are manipulated for fragment condensation or cyclization. For the synthesis of complex, non-linear peptide architectures, fragments containing this modified phenylalanine can be synthesized and purified in solution and then ligated together. This approach offers greater flexibility in the design and synthesis of intricate peptide structures that may be challenging to access via a purely solid-phase approach.
Design and Synthesis of Peptidomimetics Incorporating Modified Phenylalanine Residues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. The incorporation of modified phenylalanine residues like 4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine is a powerful strategy in the design of peptidomimetics.
The side-chain carboxyl group, once deprotected, can be used as an anchor point to introduce various non-peptidic scaffolds or to form cyclic structures that constrain the conformation of the molecule. This can be instrumental in locking the peptidomimetic into a bioactive conformation, leading to higher potency and selectivity.
Development of Constrained Dipeptide Units and Conformational Stabilizers
Constraining the conformational freedom of peptides is a key strategy in the development of potent and selective therapeutic agents. imperial.ac.uk The introduction of modified phenylalanine residues can be used to create constrained dipeptide units that act as conformational stabilizers, forcing the peptide backbone into a specific secondary structure, such as a β-turn or a helical conformation.
Exploration of Aza-Peptide and Depsipeptide Analogues with Modulated Properties
The incorporation of non-proteinogenic amino acids into peptide backbones is a powerful strategy for modulating their structure and function. Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, with its protected carboxylic acid side chain, offers a versatile scaffold for the synthesis of aza-peptide and depsipeptide analogues with potentially enhanced stability and novel biological activities.
Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, exhibit altered conformational preferences and increased resistance to proteolytic degradation. researchgate.netkirj.ee The synthesis of aza-peptides often involves the use of Fmoc-protected amino acid precursors to build the peptide chain on a solid support. themoonlight.io While direct incorporation of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine into an aza-peptide backbone has not been extensively documented in publicly available research, the existing synthetic strategies for aza-peptides provide a clear pathway for its use. researchgate.netkirj.eethemoonlight.io The tert-butyl ester on the side chain is stable to the basic conditions used for Fmoc deprotection, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols. seplite.com The subsequent cleavage of the tert-butyl group under acidic conditions would yield a free carboxylic acid, allowing for further functionalization or interaction with biological targets.
Depsipeptides, which contain at least one ester bond in their backbone in place of an amide bond, are another important class of peptidomimetics with diverse biological activities. nih.gov The synthesis of depsipeptides can be achieved through various methods, including the incorporation of α-hydroxy acids or the modification of serine, threonine, or tyrosine residues. nih.gov The side chain of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, after deprotection of the tert-butyl ester, could potentially participate in intramolecular cyclization to form a lactone, or be used to form an ester linkage with a hydroxyl-containing residue in the peptide chain. Research on the synthesis of cyclic depsipeptides containing a tyrosine phenyl ester bond highlights the feasibility of incorporating such functionalities.
Table 1: Potential Properties of Aza- and Depsipeptide Analogues Incorporating Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine
| Analogue Type | Potential Property Modulation | Rationale |
|---|---|---|
| Aza-Peptide | Increased proteolytic stability | Replacement of the α-carbon with a nitrogen atom disrupts the recognition site for many proteases. researchgate.netkirj.ee |
| Altered conformational preferences | The change in backbone geometry can lead to novel secondary structures and biological activities. kirj.ee | |
| Depsipeptide | Modified hydrolytic stability | The ester bond is generally more susceptible to hydrolysis than the amide bond, which can be useful for designing prodrugs. nih.gov |
Rational Design of Cyclic and Heterocyclic Peptidomimetics
The rational design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine serves as a valuable building block in this endeavor, particularly in the construction of cyclic and heterocyclic peptidomimetics. The side chain provides a functional handle that can be utilized for cyclization and for the introduction of diverse chemical moieties.
Cyclic peptides often exhibit enhanced stability and receptor affinity compared to their linear counterparts. The side chain of the title compound, after removal of the tert-butyl protecting group, can be used as a point of attachment for cyclization. This can be achieved through the formation of an amide bond with a free amine group elsewhere in the peptide sequence or through other ligation chemistries. The resulting cyclic structure can constrain the conformational freedom of the peptide, leading to a more defined three-dimensional structure that can be optimized for binding to a specific biological target. The synthesis of phenylalanine-containing cyclic dipeptides has been shown to result in low molecular weight hydrogelators, indicating the influence of the phenylalanine residue on self-assembly and structure. nih.gov
Heterocyclic scaffolds are frequently incorporated into peptidomimetics to mimic peptide secondary structures, such as β-turns and α-helices, and to introduce novel pharmacophoric elements. acs.orgmdpi.com The phenylalanine ring of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine can be a precursor for the synthesis of various heterocyclic systems. For example, Pictet-Spengler reactions with aldehydes can lead to the formation of tetrahydroisoquinoline scaffolds. Furthermore, the carboxyl group on the side chain can be used to construct other heterocyclic rings through condensation reactions. These heterocyclic peptidomimetics can offer improved metabolic stability and oral bioavailability.
The design of these peptidomimetics is often guided by computational modeling and structure-activity relationship (SAR) studies. By systematically modifying the structure of the cyclic or heterocyclic scaffold and the appended functional groups, it is possible to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.
Table 2: Strategies for Incorporating Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine into Peptidomimetics
| Peptidomimetic Type | Design Strategy | Potential Advantage |
|---|---|---|
| Cyclic Peptidomimetics | Side-chain to backbone cyclization | Enhanced conformational stability and receptor affinity. |
| Head-to-tail cyclization of a peptide containing the residue | Improved resistance to exopeptidases. | |
| Heterocyclic Peptidomimetics | Pictet-Spengler reaction on the phenylalanine ring | Introduction of a rigid scaffold to mimic peptide turns. acs.org |
Functionalization and Bioconjugation Strategies for Chemical Biology Applications
Development of Responsive Peptide Conjugates and Supramolecular Assemblies
The design of stimuli-responsive materials is a rapidly growing area of research, with applications in drug delivery, tissue engineering, and diagnostics. Peptides incorporating Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine can be engineered to form responsive conjugates and supramolecular assemblies. The ester linkage in the side chain provides a potential cleavage site that can be designed to be sensitive to specific stimuli, such as pH or enzymes. nih.gov
For instance, the tert-butyl ester can be replaced with other ester groups that are labile under specific conditions. A peptide-drug conjugate linked via such an ester could be designed to release its payload in the acidic environment of a tumor or within the lysosomal compartment of a cell. Similarly, the cleavage of the ester could trigger a change in the self-assembly behavior of the peptide, leading to the disassembly of a nanostructure and the release of an encapsulated therapeutic agent.
Furthermore, Fmoc-phenylalanine derivatives are well-known for their ability to form self-assembling supramolecular structures, such as hydrogels. acs.orgnih.gov The presence of the 4-(2-(tert-butoxy)-2-oxoethyl) group can influence the packing and intermolecular interactions within these assemblies. The polarity and size of this side chain can be rationally modified to control the morphology and properties of the resulting nanomaterials. These supramolecular systems can be designed to encapsulate and release guest molecules in a controlled manner.
Table 4: Stimuli-Responsive Systems Based on Peptides Containing Modified Phenylalanine
| Stimulus | Responsive Element | Potential Application |
|---|---|---|
| pH | Acid-labile ester in the side chain | pH-triggered drug release in tumors or endosomes. nih.gov |
| Enzymes | Esterase-cleavable ester in the side chain | Enzyme-activated drug release at a specific biological site. |
| Temperature | Thermoresponsive peptide sequence | Temperature-sensitive hydrogels for cell culture or drug delivery. duke.edu |
Application in Designing Probes for Biological Systems (e.g., Protein Misfolding)
The study of protein misfolding and aggregation is critical for understanding a wide range of human diseases, including Alzheimer's and Parkinson's diseases. Modified amino acids can be incorporated into peptides to serve as probes for monitoring these processes. Phenylalanine itself has been shown to play a role in protein aggregation and can form amyloid-like fibrils. peerj.com
The introduction of a functional group on the phenylalanine side chain, as in Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, provides a site for the attachment of fluorescent probes or other reporter molecules. After deprotection, the carboxylic acid on the side chain can be coupled to a fluorophore whose emission properties are sensitive to the local environment. When such a labeled peptide is incorporated into a larger protein or binds to an aggregating protein, changes in the fluorescence signal can provide information about the conformational changes and aggregation state of the protein. For example, fluorescent probes have been used to characterize amyloid β fibrils.
Moreover, the modified phenylalanine residue itself can act as a probe. The introduction of the carboxymethyl group alters the electronic and steric properties of the phenyl ring, which could influence its interaction with other aromatic residues and its propensity to participate in π-π stacking interactions, a key driving force in protein aggregation. By systematically replacing native phenylalanine residues with this analogue, researchers can investigate the role of specific aromatic interactions in the misfolding and aggregation process.
Table 5: Applications of Phenylalanine-Based Probes in Studying Protein Misfolding
| Probe Type | Principle of Detection | Information Gained |
|---|---|---|
| Fluorescently Labeled Peptide | Changes in fluorescence intensity, lifetime, or emission wavelength | Conformational changes, aggregation kinetics, and oligomer formation. nih.gov |
| Intrinsic Probe | Alteration of aggregation propensity upon incorporation | Identification of key residues and interactions driving protein aggregation. |
| Cross-linking Agent | Covalent capture of interacting species | Identification of transient oligomeric species and protein-protein interactions in the aggregation pathway. |
Advanced Analytical and Computational Studies on Fmoc Dl 4 2 Tert Butoxy 2 Oxoethyl Phenylalanine and Its Conjugates
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties through the interaction of matter with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
For Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, the ¹H NMR spectrum would exhibit characteristic signals for each distinct proton. The aromatic protons of the fluorenyl (Fmoc) group would appear in the downfield region (typically δ 7.2-7.8 ppm), while the protons of the phenylalanine phenyl ring would also reside in this region. The nine equivalent protons of the tert-butyl group would produce a sharp singlet around δ 1.4 ppm. scienceopen.com The methylene (B1212753) (-CH₂) protons and the alpha-proton (α-H) of the amino acid backbone would show more complex splitting patterns (multiplets) due to coupling with neighboring protons.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. Key resonances would include those from the carbonyl carbons of the carboxylic acid, the tert-butyl ester, and the Fmoc carbamate (B1207046) group (δ 155-175 ppm). The numerous aromatic carbons of the Fmoc and phenyl groups would be found between δ 120-145 ppm, and the aliphatic carbons, including the tert-butyl methyl groups and the α- and β-carbons of the amino acid, would appear in the upfield region of the spectrum. scienceopen.comrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-Phenylalanine Derivatives
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Fmoc Aromatic C-H | 7.20 - 7.80 (m) | 120 - 145 |
| Phenylalanine Aromatic C-H | 7.00 - 7.30 (m) | 125 - 138 |
| N-H | ~7.0 (d) | - |
| Fmoc CH, CH₂ | 4.10 - 4.40 (m) | 47, 67 |
| Phenylalanine α-CH | ~4.5 (m) | ~55 |
| Phenylalanine β-CH₂ | 2.80 - 3.20 (m) | ~37 |
| Side Chain -CH₂-COO- | ~3.6 (s) | ~40 |
| tert-Butyl -C(CH₃)₃ | ~1.4 (s) | ~28 |
| tert-Butyl -C(CH₃)₃ | - | ~81 |
| Carbonyls (C=O) | - | 156 (Fmoc), 171 (Ester), 175 (Acid) |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Data is extrapolated from related compounds. scienceopen.comrsc.org
Mass Spectrometry (LC-MS, ESI-MS, HRMS) for Molecular Mass and Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and assessing its purity. Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that allow large, non-volatile molecules like Fmoc-amino acids to be analyzed without significant fragmentation. embrapa.br
When coupled with Liquid Chromatography (LC-MS), the technique can separate the target compound from impurities before it enters the mass spectrometer, providing a clear indication of purity. nih.govphcog.com High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides extremely accurate mass measurements (typically to within 5 ppm). up.ac.za This high accuracy allows for the unambiguous determination of the elemental formula of the molecule. For Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine (C₃₁H₃₃NO₆), HRMS would confirm its calculated exact mass. The analysis would typically identify protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Molecular Formula | Calculated Exact Mass | Ion Species | Expected m/z |
|---|---|---|---|
| C₃₁H₃₃NO₆ | 515.2257 | [M+H]⁺ | 516.2330 |
| C₃₁H₃₃NO₆ | 515.2257 | [M+Na]⁺ | 538.2149 |
| C₃₁H₃₃NO₆ | 515.2257 | [M+K]⁺ | 554.1888 |
Note: Expected m/z values are calculated based on the elemental composition and the mass of the adduct ion.
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Molecular Interactions and Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making FTIR an excellent tool for functional group identification. nih.gov The FTIR spectrum of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine would display distinct absorption bands corresponding to its various functional groups. Key peaks would include N-H stretching of the carbamate, C=O stretching from the carboxylic acid, ester, and carbamate groups, and C-H stretching from the aromatic and aliphatic parts of the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly sensitive to molecules containing chromophores, such as aromatic rings and conjugated systems. The Fmoc group, with its extensive fluorenyl ring system, is a strong chromophore and dominates the UV-Vis spectrum of the molecule, typically showing strong absorption peaks below 310 nm. embrapa.br This property is often used to quantify the concentration of Fmoc-protected compounds in solution.
Table 3: Characteristic FTIR and UV-Vis Data
| Technique | Functional Group / Chromophore | Expected Absorption Range |
|---|---|---|
| FTIR | N-H Stretch (Carbamate) | 3300 - 3400 cm⁻¹ |
| FTIR | C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ |
| FTIR | C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ |
| FTIR | C=O Stretch (Carboxylic Acid, Ester, Carbamate) | 1680 - 1760 cm⁻¹ |
| FTIR | C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |
| UV-Vis | Fluorenyl Group (Fmoc) | ~265 nm, ~290 nm, ~301 nm |
| UV-Vis | Phenyl Group | ~250 - 270 nm |
Note: Data is based on typical values for the constituent functional groups. embrapa.brresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Analysis of Assemblies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to chiral molecules. Since the specified compound is a DL-racemic mixture, containing equal amounts of the left-handed (L) and right-handed (D) enantiomers, it would be CD-inactive as the signals from the two enantiomers would cancel each other out.
However, CD spectroscopy is a vital tool for studying conjugates made from a pure enantiomer (either L or D) of this amino acid. For such chiral conjugates, CD can provide critical information about the conformation of the molecule in solution. Furthermore, when these molecules self-assemble into larger ordered structures, they can give rise to a strong CD signal, known as an induced CD, which provides insight into the chiral arrangement and secondary structure (e.g., β-sheets) within the supramolecular assembly. rsc.orgreading.ac.uk
Fluorescence Spectroscopy for Monitoring Self-Assembly Processes and Aromatic Stacking
Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted from a molecule after it has absorbed light. The fluorenyl moiety of the Fmoc group is intrinsically fluorescent. researchgate.net The emission properties of this fluorophore are sensitive to its local environment.
This sensitivity makes fluorescence spectroscopy an excellent method for monitoring the self-assembly of Fmoc-conjugated molecules. researchgate.net As individual molecules aggregate, the fluorenyl groups can engage in π-π stacking interactions. This close proximity can lead to changes in the fluorescence spectrum, such as a shift in the emission wavelength or the appearance of a new, broad emission band at a longer wavelength, characteristic of an excimer. reading.ac.uk By monitoring these changes as a function of concentration, one can determine the critical aggregation concentration (CAC), a key parameter that defines the onset of self-assembly. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically reconstructed into a detailed 3D model of the molecule, revealing precise bond lengths, bond angles, and torsional angles.
While no crystal structure has been publicly reported for Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, a crystallographic study would provide invaluable information. It would reveal how the molecules pack together in the crystal lattice, highlighting the specific intermolecular interactions—such as hydrogen bonding between the carboxylic acid and carbamate groups and π-π stacking of the aromatic rings—that govern the solid-state architecture. researchgate.net Such studies on related Fmoc-amino acids have been crucial in understanding the fundamental interactions that drive the self-assembly of these molecules into well-defined nanostructures like fibrils and tapes. reading.ac.ukresearchgate.net
Computational Chemistry Approaches to Molecular and Supramolecular Behavior
Computational chemistry has emerged as an indispensable tool for elucidating the complex molecular and supramolecular phenomena that govern the behavior of self-assembling systems. For compounds like Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, computational approaches provide insights that are often inaccessible through experimental methods alone. These in silico techniques allow for the detailed examination of conformational preferences, the dynamics of self-assembly, and the fundamental intermolecular forces that drive these processes. By modeling the system at an atomistic level, researchers can build a bottom-up understanding of how molecular architecture translates into macroscopic material properties.
In Silico Conformational Analysis and Molecular Modeling
The conformational landscape of a molecule like Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine is crucial as it dictates how individual molecules interact and pack into larger assemblies. In silico conformational analysis and molecular modeling are employed to predict the most stable three-dimensional arrangements of the molecule. These studies typically involve first-principles calculations to investigate the structure and stability of various conformers in both vacuum and solution. nih.gov
For phenylalanine derivatives, key conformational features include the dihedral angles of the amino acid backbone and the orientation of the side chain. The presence of the bulky N-terminal fluorenylmethoxycarbonyl (Fmoc) group and the C-terminal tert-butoxycarbonylmethyl group on the phenyl ring introduces significant steric constraints that influence the molecule's preferred shape. Computational studies on L-phenylalanine have identified numerous stable minimum energy structures on its potential energy surface, stabilized by a variety of non-bonded interactions. nih.gov These interactions, including hydrogen bonds, NH-π, CH-π, OH-π, and π-π interactions, are critical in stabilizing specific monomeric and dimeric conformations. nih.gov While specific data for Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine is not available, analogies can be drawn from studies on constrained phenylalanine analogues, which show a tendency to adopt specific folded or extended conformations depending on the local chemical environment. nih.gov
Table 1: Key Torsional Angles and Stabilizing Interactions in Phenylalanine Analogues
| Parameter | Description | Typical Values/Observations in Analogues | Potential Influence on the Target Molecule |
| Backbone Dihedrals (Φ, Ψ) | Define the conformation of the amino acid backbone. | Often adopt values consistent with extended or polyproline II-like conformations in self-assembling Fmoc-peptides. nih.gov | An extended conformation would facilitate intermolecular hydrogen bonding and stacking. |
| Side-Chain Dihedrals (χ1, χ2) | Determine the orientation of the substituted phenyl ring relative to the backbone. | Influenced by steric hindrance and potential intramolecular interactions. nih.gov | The bulky side chain will likely favor specific rotamers to minimize steric clash with the Fmoc group. |
| Intramolecular H-Bonds | Hydrogen bonds formed within a single molecule. | Can occur between the amide proton and carbonyl oxygens, influencing backbone rigidity. nih.gov | May contribute to a more rigid, pre-organized conformation that is primed for assembly. |
| Intramolecular π-Interactions | Stacking interactions between the Fmoc group and the phenyl ring. | Can lead to folded or compact structures in certain solvents. | A folded conformer could influence the kinetics and thermodynamics of self-assembly. |
Molecular Dynamics Simulations of Self-Assembled Peptide Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing a virtual microscope to observe the process of self-assembly. For Fmoc-amino acid and peptide systems, MD simulations can track the spontaneous aggregation of monomers from a dispersed state in solution into ordered supramolecular structures. researchgate.netnih.govresearchgate.net
Simulations of related systems, such as Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-dialanine (Fmoc-AA), have consistently demonstrated a rapid self-assembly process. nih.govresearchgate.net These simulations typically begin with the peptide monomers randomly distributed in a simulation box filled with explicit water molecules. Over the course of the simulation, which can span from nanoseconds to microseconds, the molecules are observed to coalesce. researchgate.net A primary feature of this process is the formation of a hydrophobic core dominated by the stacking of the aromatic Fmoc groups, while the more hydrophilic amino acid portions remain more exposed to the solvent. nih.gov This amphiphilic arrangement is a key driver for the formation of fibrillar or cylindrical nanostructures. researchgate.net
These computational models allow researchers to calculate various structural and energetic parameters, such as radial distribution functions (RDFs) to confirm π-π stacking distances, solvent accessible surface area (SASA) to quantify the degree of aggregation, and the number of intermolecular hydrogen bonds to assess the stability of the assembled structure. nih.govresearchgate.net The results from these simulations often show good agreement with experimental data from techniques like Transmission Electron Microscopy (TEM) and Wide-Angle X-ray Scattering (WAXS), validating the computational models. nih.gov
Table 2: Typical Parameters and Outcomes from MD Simulations of Fmoc-Peptide Self-Assembly
| Parameter | Typical Value/Setting | Observation/Outcome | Reference |
| System Size | 40-60 peptide monomers in a water box | Sufficient to observe nucleation and growth of small aggregates. | nih.govnih.gov |
| Simulation Time | 50 ns - 14 µs | Self-assembly often occurs rapidly, within the first few nanoseconds. Longer simulations are used to ensure the system reaches equilibrium. | researchgate.net |
| Force Field | CHARMM, GROMOS, AMBER | Standard force fields used for biomolecular simulations. | nih.govnih.gov |
| Key Outcome | Formation of cylindrical or fibrillar nanostructures | The system evolves from a dispersed state to an ordered aggregate. | researchgate.net |
| Structural Feature | Hydrophobic core of stacked Fmoc groups | The primary organizing feature of the self-assembled structure. | nih.gov |
| Calculated Property | Radial Distribution Function (RDF) for Fmoc rings | Shows a characteristic peak at the typical π-π stacking distance (~0.4-0.5 nm). | researchgate.net |
Theoretical Studies on Intermolecular Interactions Driving Assembly (e.g., pi-stacking, hydrogen bonding, electrostatic forces)
π-π Stacking: The most significant driving force in the assembly of Fmoc-amino acid derivatives is the π-π stacking interaction between the large, aromatic fluorenyl rings of the Fmoc groups. rsc.orgacs.org Computational analyses, such as calculating the interaction energy between Fmoc moieties, confirm that this is the major stabilizing interaction. researchgate.net These stacking interactions lead to the formation of columnar arrangements of Fmoc groups, which typically form the core of the resulting nanofibers. nih.gov The geometry of this stacking can vary, with common arrangements including parallel, T-shaped, and herringbone structures. researchgate.net The substituent on the phenylalanine ring can modulate the electronic properties of the ring, potentially influencing π-π interactions between the side chains as well, although this is generally a weaker contribution compared to the Fmoc-Fmoc stacking. researchgate.netrsc.orgrsc.org
Hydrogen Bonding: Hydrogen bonds play a critical, albeit sometimes secondary, role in stabilizing the assembled structures. acs.org These can form between the amide groups of the amino acid backbone, resembling the β-sheet structures found in amyloid fibrils. manchester.ac.uk However, computational studies on some Fmoc-dipeptides suggest that classic β-sheet-like hydrogen bonding may not always be the dominant stabilizing factor. nih.gov Instead, inter-residue hydrogen bonds and hydrogen bonds between the peptide and surrounding water molecules (water bridges) can also be very important for the stability of the final aggregate. nih.govresearchgate.net The carbonyl groups of both the Fmoc-carbamate and the side-chain ester provide additional sites for potential hydrogen bonding.
Table 3: Key Intermolecular Interactions in Fmoc-Phenylalanine Derivative Assembly
| Interaction Type | Description | Role in Self-Assembly |
| π-π Stacking (Fmoc-Fmoc) | Attraction between the aromatic fluorenyl rings. | The primary driving force for aggregation and formation of the hydrophobic core. acs.org |
| Hydrogen Bonding | Between amide N-H and C=O groups; between molecules and water. | Provides specificity and directionality, stabilizing the assembled structure. acs.org |
| Hydrophobic Interactions | The tendency of non-polar groups to aggregate in aqueous solution. | Drives the initial coalescence of monomers and sequestration of non-polar moieties. beilstein-journals.org |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability and tight packing within the aggregate. beilstein-journals.org |
| Electrostatic Forces | Interactions between permanent or induced dipoles; repulsion/attraction of charged groups. | Can influence the long-range ordering and morphology of the final nanostructure. researchgate.net |
Future Research Directions and Emerging Opportunities
Enantioselective Synthesis and Stereoisomer-Specific Applications (L- vs D- forms)
While the racemic form of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phe is useful for various applications, the development of efficient enantioselective synthesis routes to obtain the pure L- and D-isomers is a critical future direction. The stereochemistry of amino acids profoundly influences the structure and function of peptides and their self-assembled architectures. Access to enantiomerically pure forms of this non-natural amino acid will enable the investigation of stereoisomer-specific applications.
Future research will likely focus on enzymatic resolutions and asymmetric synthesis methodologies. For instance, enzymes like ω-transaminases have been successfully employed for the kinetic resolution and enantioselective synthesis of other β-phenylalanine derivatives, offering a potential pathway to isolate the (R)- and (S)-enantiomers of 4-(2-(tert-butoxy)-2-oxoethyl)phe. nih.gov Another promising approach involves the use of chiral catalysts, such as those derived from chinchonidine, in asymmetric alkylation reactions to establish the desired stereocenter. researchgate.net
Once obtained, the distinct properties of peptides incorporating the L- versus the D-form can be explored. For example, the incorporation of D-amino acids can confer resistance to proteolytic degradation, a desirable trait for therapeutic peptides. Furthermore, the chirality of the amino acid can influence the handedness and morphology of self-assembled nanostructures, leading to materials with tailored optical or biological properties. mdpi.com The differential biological activities and self-assembly behaviors of the pure stereoisomers represent a significant area for future investigation.
Rational Design of Peptide-Based Nanomaterials and Self-Assembled Architectures
The Fmoc group, with its bulky aromatic nature, is a well-established driver of self-assembly through π-π stacking interactions. nih.govrsc.org This, combined with the phenylalanine core of the amino acid, suggests that this compound is an excellent candidate for the rational design of novel peptide-based nanomaterials. nih.govmdpi.com Future research will focus on designing short peptides incorporating this amino acid to form a variety of nanostructures such as nanofibers, nanotubes, and hydrogels. researchgate.netmdpi.com
The tert-butyl ester side chain offers a unique handle for tuning the hydrophobicity and, upon deprotection, for introducing functionality. This allows for the creation of amphiphilic peptides that can self-assemble into core-shell structures or other complex architectures. The solvent composition and pH can be varied to control the morphology of the resulting self-assembled structures. rsc.org
An exciting opportunity lies in the fabrication of "smart" biomaterials that respond to specific stimuli. For example, the tert-butyl group can be cleaved under acidic conditions, exposing a carboxylic acid. This change in charge and polarity could trigger a morphological transition in the self-assembled nanostructure or lead to the release of an encapsulated therapeutic agent. These responsive materials could find applications in drug delivery, tissue engineering, and regenerative medicine. nih.govnih.gov
| Research Direction | Potential Nanostructures | Potential Applications |
| Stimuli-responsive materials | Hydrogels, micelles, vesicles | Drug delivery, tissue engineering |
| Hierarchical self-assembly | Nanofibers, nanotubes, nanosheets | Biosensors, catalysts |
| Bioactive scaffolds | Functionalized nanofibers | Cell culture, regenerative medicine |
Development of Advanced Chemical Tools for Biological Research and Diagnostics
Unnatural amino acids are invaluable tools in chemical biology for probing and manipulating biological systems. nih.govscripps.edu this compound, with its unique side chain, can be developed into a range of advanced chemical tools. After deprotection of the tert-butyl ester, the resulting carboxylic acid can be functionalized with a variety of probes, including fluorescent dyes, biotin (B1667282) tags, or cross-linking agents.
The incorporation of this modified amino acid into peptides would allow for the creation of chemical probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways. For instance, a peptide containing this amino acid functionalized with a fluorophore could be used in fluorescence resonance energy transfer (FRET) assays to monitor conformational changes in a target protein.
Furthermore, the ability to introduce specific functionalities through the side chain opens up possibilities in the development of diagnostic agents. Peptides containing this amino acid could be conjugated to targeting moieties, such as antibodies or small molecules, to deliver a diagnostic payload, like a contrast agent for medical imaging, to a specific tissue or cell type. The versatility of the side chain makes it a valuable platform for creating a diverse array of chemical biology tools.
Innovations in Protecting Group Chemistries and Peptide Elongation Strategies
The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and ongoing research aims to improve its efficiency and expand its utility. lgcstandards.comontosight.ai Future innovations may focus on developing novel Fmoc-like protecting groups with altered lability or solubility to address challenges in the synthesis of difficult peptide sequences. For instance, the development of more water-soluble protecting groups could facilitate peptide synthesis in aqueous environments, aligning with the principles of green chemistry. nih.gov
In terms of peptide elongation, new strategies are continually being developed to improve coupling efficiency, reduce racemization, and enable the synthesis of longer and more complex peptides. americanpeptidesociety.orgresearchgate.net The use of this compound in these advanced elongation strategies, such as native chemical ligation and other chemoselective ligation techniques, will be an important area of exploration. rsc.org The unique side chain of this amino acid may require optimization of coupling conditions to ensure high yields and purity.
Furthermore, the development of one-pot peptide elongation methods, where deprotection and coupling steps are carried out in the same reaction vessel, could significantly streamline the synthesis of peptides containing this and other unnatural amino acids. nih.gov Research in this area will focus on developing new reagents and methodologies that are compatible with a wide range of functional groups, including the tert-butyl ester of the title compound.
| Innovation Area | Description | Potential Impact |
| Novel Protecting Groups | Development of Fmoc analogues with tailored properties. | Improved synthesis efficiency, greener chemical processes. |
| Advanced Ligation Strategies | Application of native chemical ligation and other chemoselective methods. | Synthesis of larger and more complex peptides and proteins. |
| One-Pot Synthesis | Streamlined deprotection and coupling protocols. | Reduced synthesis time and waste. |
High-Throughput Synthesis and Combinatorial Library Development
The demand for novel peptides with specific biological activities necessitates the development of high-throughput synthesis and screening platforms. nih.govamericanpeptidesociety.org this compound is an ideal candidate for inclusion in combinatorial peptide libraries to expand the chemical diversity of these libraries. nih.govencyclopedia.pub The unique side chain functionality introduces a new dimension for molecular recognition and interaction.
Future efforts will focus on adapting existing high-throughput synthesis platforms to accommodate this and other unnatural amino acids. nih.govnih.gov This includes the optimization of robotic synthesis protocols and the development of efficient methods for purifying and characterizing large numbers of peptides. The "split-mix" synthesis approach is a powerful technique for generating one-bead-one-compound libraries containing millions of unique peptide sequences. nih.gov
Once synthesized, these combinatorial libraries can be screened for a variety of applications, including drug discovery, catalyst development, and materials science. americanpeptidesociety.org For example, a library of peptides containing this compound could be screened for inhibitors of a specific enzyme or for peptides that self-assemble into materials with desired properties. The integration of this novel amino acid into combinatorial workflows will undoubtedly lead to the discovery of new and valuable peptide-based molecules.
Q & A
Q. What are the key considerations for introducing the Fmoc group in solid-phase peptide synthesis using Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine?
The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary α-amino protector, removable under basic conditions (e.g., 20% piperidine in DMF). The tert-butoxy group protects the side-chain carboxylic acid as a stable ester under basic conditions but is cleavable via acidolysis (e.g., 95% TFA). Compatibility with orthogonal protecting groups (e.g., Trt for side chains) must be verified to avoid premature deprotection. Reaction pH and temperature should be optimized to minimize side reactions during coupling .
Q. What spectroscopic techniques are recommended for characterizing Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine, and which structural features do they confirm?
- 1H/13C NMR : Confirms tert-butyl protons (δ ~1.4 ppm) and Fmoc methylene protons (δ ~4.2–4.4 ppm).
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak matching calculated mass).
- FT-IR : Identifies carbamate (Fmoc, ~1700 cm⁻¹) and ester (tert-butyl, ~1725 cm⁻¹) carbonyl stretches.
- Chiral HPLC : Assesses enantiomeric purity by comparing retention times with standards .
Q. How should researchers handle the acid sensitivity of the tert-butoxy group during purification?
Use reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients, minimizing exposure to acidic conditions. Lyophilize immediately post-purification. For flash chromatography, employ C18 silica with isocratic elution (e.g., 70% acetonitrile). Monitor via TLC under UV light (Fmoc absorbs at 254 nm) .
Advanced Research Questions
Q. How can racemization be minimized during coupling of Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine in peptide synthesis?
Racemization occurs during activation of the carboxylic acid. Mitigation strategies include:
- Using low-basicity coupling agents (e.g., HATU instead of HBTU).
- Maintaining reaction temperatures below 0°C.
- Shortening activation times (<5 minutes). Validate enantiomeric integrity via chiral HPLC or circular dichroism spectroscopy, comparing against enantiopure standards .
Q. What orthogonal deprotection strategies are viable for peptides incorporating both Fmoc and tert-butoxy groups?
- Step 1 : Remove Fmoc with 20% piperidine in DMF (basic conditions preserve tert-butyl esters).
- Step 2 : Cleave tert-butyl groups with TFA (95%, 1–2 hours) after peptide assembly. Compatibility with acid-sensitive moieties (e.g., Boc groups) requires testing; consider scavengers (e.g., triisopropylsilane) to prevent side reactions. Monitor deprotection efficiency via HPLC .
Q. How can researchers validate the photoactivation potential of peptides containing Fmoc-DL-4-(2-(tert-butoxy)-2-oxoethyl)phenylalanine in neurobiological studies?
- Photolysis assays : Irradiate with 365 nm LED or 405 nm laser; quantify release of active compounds via UV-Vis spectroscopy.
- Electrophysiology : Use whole-cell patch clamping on neuronal slices to measure changes in GABA receptor activity pre-/post-irradiation.
- Quantum yield calculation : Compare actinometer (e.g., potassium ferrioxalate) data to determine photolytic efficiency .
Q. What analytical methods resolve contradictions in tert-butyl ester stability across synthetic protocols?
Discrepancies may arise from varying acid concentrations or exposure times. Systematic studies should:
- Titrate TFA concentrations (10–95%) and monitor cleavage kinetics via 1H NMR.
- Use LC-MS to detect side products (e.g., tert-butyl cation adducts).
- Compare stability under microwave-assisted vs. room-temperature conditions .
Methodological Tables
| Parameter | Optimal Conditions | Validation Technique | Reference |
|---|---|---|---|
| Fmoc Deprotection | 20% piperidine/DMF, 2 × 5 min | UV absorbance at 301 nm | |
| tert-Butyl Ester Cleavage | 95% TFA + 2.5% H2O, 1.5 hours | HPLC (C18, 220 nm) | |
| Racemization Monitoring | Chiral HPLC (Chiralpak IA column) | Retention time vs. standards | |
| Photoactivation Efficiency | 365 nm LED, 10 mW/cm², 5 min | Patch-clamp electrophysiology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
